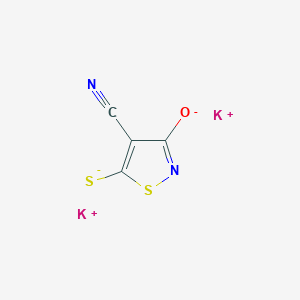
dipotassium (4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium (4-cyano-3-oxido-1,2-thiazol-5-yl)sulfanide, or DCTS, is a compound that has been used in laboratory experiments and scientific research for a variety of purposes. It is a colorless, water-soluble solid that is used as a reagent in organic synthesis. DCTS is a relatively new compound that has been used in a variety of research areas, including biochemistry and physiology, and has been found to have a wide range of applications.
作用机制
DCTS acts as a reversible inhibitor of certain enzymes, such as cytochrome P450. This inhibition is due to the binding of DCTS to the active site of the enzyme, which blocks the enzyme from performing its normal function. This inhibition can be reversed by the addition of a reducing agent, such as ascorbic acid, which will cause the DCTS to be released from the active site of the enzyme.
Biochemical and Physiological Effects
DCTS has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cytochrome P450, and to affect the expression of certain genes. Additionally, DCTS has been found to have an effect on the metabolism of certain drugs, as well as to have an effect on the development and function of certain proteins.
实验室实验的优点和局限性
The use of DCTS in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain. It is also water-soluble and can be easily isolated and purified. Additionally, it is a reversible inhibitor of certain enzymes, which makes it useful for studying the regulation of gene expression and the metabolism of certain drugs.
However, there are some limitations to the use of DCTS in laboratory experiments. It is not very stable in the presence of light or air, and it can be toxic if ingested. Additionally, it can be difficult to obtain in large quantities, and it can be difficult to purify.
未来方向
The future of DCTS in scientific research is promising. It has been found to have a variety of biochemical and physiological effects, and it has been used in the study of the regulation of gene expression and the metabolism of certain drugs. Additionally, its use in laboratory experiments has the potential to provide insight into the structure and function of various proteins. As research on DCTS continues, new applications and uses for this compound may be discovered.
Other potential future directions for DCTS include its use in the development of new drugs, its use in the study of the metabolism of other drugs, and its use in the study of the regulation of other genes. Additionally, further research may reveal new ways to synthesize and purify DCTS, as well as new ways to use it in laboratory experiments.
合成方法
DCTS can be synthesized using a variety of methods. The most common method is the reaction of potassium thiocyanate (KSCN) with potassium sulfide (K2S) in an aqueous solution. This reaction produces a colorless solution of DCTS, which can be isolated and purified by precipitation. Other methods of synthesis include the reaction of potassium thiocyanate with sulfur dioxide (SO2) or the reaction of potassium thiocyanate with potassium persulfate (K2S2O8).
科学研究应用
DCTS has been used in a variety of scientific research applications. It has been used in biochemistry and physiology as a reagent for the identification of certain proteins and enzymes. It has also been used in the study of the regulation of gene expression, as well as in the study of the structure and function of various proteins. Additionally, DCTS has been used in the study of the metabolism of certain drugs and the development of new drugs.
属性
IUPAC Name |
dipotassium;4-cyano-5-sulfido-1,2-thiazol-3-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2OS2.2K/c5-1-2-3(7)6-9-4(2)8;;/h8H,(H,6,7);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMDODMKAVLFMK-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(SN=C1[O-])[S-].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4K2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[amino(pyrazin-2-yl)methylidene]acetohydrazide](/img/structure/B6598782.png)



![1H-Indole-2-carboxylic acid, 5-[(1H-indol-2-ylcarbonyl)amino]-](/img/structure/B6598817.png)
![ethyl 2-benzyl-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B6598824.png)

![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid](/img/structure/B6598836.png)





![(1R,5S,6S)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B6598884.png)